N-[(4-methoxyphenyl)methyl]pentanamide
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-13(15)14-10-11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
RBTLWMKJLGFVHU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
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Reagent Stoichiometry :
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4-Methoxybenzylamine (1.0 equiv) and pentanoic acid (1.0 equiv) are combined in anhydrous dichloromethane (DCM).
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EDCI (1.1 equiv) and DMAP (1.2 equiv) are added to activate the carboxylic acid.
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Reaction Execution :
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The mixture is stirred at room temperature for 4–6 hours under nitrogen.
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Progress is monitored via thin-layer chromatography (TLC) or HPLC.
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Workup and Purification :
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The crude product is washed with 1 M HCl to remove unreacted amine and DMAP.
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Organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
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Column chromatography (silica gel, n-hexane/ethyl acetate gradient) yields the pure amide.
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Key Data :
This method is favored for its simplicity and high reproducibility. However, the cost of EDCI and the need for chromatographic purification limit its industrial scalability.
Stereoselective Synthesis from Chiral Intermediates
Patent literature describes a stereoselective route to substituted pentanamides, which can be adapted for this compound by modifying the amine component. The method emphasizes enantiomeric purity, critical for pharmaceutical applications.
Synthetic Strategy
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Chiral Auxiliary Utilization :
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A chiral (2R,3R)-3-(3-substituted phenyl)-2-methyl intermediate is prepared via asymmetric hydrogenation.
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The 4-methoxybenzyl group is introduced through nucleophilic substitution or reductive amination.
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Protection-Deprotection Sequence :
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The phenolic hydroxy group is protected as a benzyl ether or trimethylsilyl (TMS) ether.
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Pentanamide formation is achieved via Schlenk techniques or Grignard reactions.
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Final Deprotection :
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Catalytic hydrogenation (H₂/Pd-C) removes protecting groups, yielding the target compound.
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Key Data :
This method offers superior stereochemical control but requires specialized equipment and expertise in handling air-sensitive reagents.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Viability |
|---|---|---|---|
| EDCI-Mediated Coupling | High yield, simplicity, short reaction time | Costly reagents, chromatography needed | Moderate |
| Stereoselective Synthesis | Enantiomeric purity, scalable | Complex steps, air-sensitive conditions | High (pharmaceutical) |
Industrial Scalability Considerations
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EDCI-Mediated Method :
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Process Intensification : Replacing DCM with ethyl acetate improves environmental sustainability.
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Catalyst Recycling : DMAP recovery via acid-base extraction reduces costs.
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Stereoselective Route :
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Continuous Flow Systems : Enhance safety and yield in hydrogenation steps.
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QbD (Quality by Design) : DoE (Design of Experiments) optimizes protecting group strategies.
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Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of N-(4-hydroxybenzyl)pentanamide.
Reduction: Formation of N-(4-methoxybenzyl)pentylamine.
Substitution: Formation of N-(4-substituted benzyl)pentanamide derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]pentanamide has been studied for its anthelmintic properties, particularly against the nematode Toxocara canis . It has shown effectiveness in reducing the viability of parasites in a time- and concentration-dependent manner. Additionally, it has demonstrated lower cytotoxicity to human and animal cell lines compared to albendazole, making it a potential candidate for further development as an anthelmintic agent .
Mechanism of Action
The exact mechanism of action of N-[(4-methoxyphenyl)methyl]pentanamide is not fully understood. it is believed to act similarly to albendazole by binding to tubulins in susceptible worms, preventing their incorporation into microtubules . This disrupts the cellular structure and function of the parasites, leading to their death.
Comparison with Similar Compounds
Benzene Sulfonamide Carboxamides (e.g., BPMNP)
- Structure : Features a benzenesulfonamide core with a pentanamide chain.
- Activity: Exhibits anti-trypanosomal activity (binding energy: −9.6 kcal/mol), outperforming standard drugs .
- Advantage Over N-(4-Methoxyphenyl)Pentanamide: Targets protozoans (e.g., Trypanosoma), whereas the latter is specific to helminths.
Quinolinyl-Pentanamide Derivatives (e.g., Compound 10b)
- Structure: Combines quinoline and piperazine moieties with a pentanamide chain.
- Activity : Selective dopamine D3 receptor ligands; unrelated to antiparasitic action but highlights structural versatility of pentanamide .
Q & A
Q. What are the most efficient synthetic routes for N-(4-methoxyphenyl)pentanamide in academic research?
The compound can be synthesized via two primary methodologies:
- Direct acylation : Reacting 4-methoxyaniline with pentanoyl chloride or pentanoic acid derivatives under nucleophilic acyl substitution conditions. This method yields 83–86% with 88% conversion .
- Nickel-catalyzed hydrocarbonation : Utilizing NiBr₂-diglyme (10 mol%) as a catalyst, which achieves 99% yield and 85% enantiomeric excess (ee) for stereoselective synthesis .
- Albendazole-inspired synthesis : Simplified preparation from 4-anisidine and pentanoic acid, optimized for drug discovery pipelines .
Q. What spectroscopic methods are recommended for characterizing N-(4-methoxyphenyl)pentanamide?
Key techniques include:
- ¹H/¹³C NMR : To confirm amide bond formation, methoxy group integration, and alkyl chain conformation (e.g., δ 3.77 ppm for methoxy protons in CDCl₃) .
- Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., m/z 236.1 [M+H]⁺) .
- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles, as demonstrated for structurally similar compounds .
Q. What are the primary research applications of N-(4-methoxyphenyl)pentanamide in current pharmacological studies?
- Anthelmintic activity : Exhibits time- and concentration-dependent nematocidal effects against Toxocara canis (EC₅₀ = 12.5 µM) with lower cytotoxicity than albendazole .
- Chemical intermediate : Used to synthesize γ-boryl amides and complex heterocycles via multi-component reactions .
- Enzyme interaction studies : The amide group serves as a substrate mimic for protease or hydrolase assays .
Advanced Research Questions
Q. How does the alkyl chain length in N-(4-methoxyphenyl)alkanamides affect their biological activity?
- In vitro potency : Increasing chain length (C4 to C6) enhances conversion rates (88% for pentanamide vs. 85% for hexanamide) but may reduce solubility .
- Anthelmintic efficacy : Pentanamide derivatives balance lipophilicity and target engagement, outperforming shorter-chain analogs (e.g., butyramide) in parasite viability assays .
- Stereoelectronic effects : Longer chains improve van der Waals interactions with hydrophobic enzyme pockets, as inferred from nickel-catalyzed stereoselective syntheses .
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic optimization : Assess bioavailability using drug-likeness models (e.g., Lipinski’s Rule of Five) and modify formulations (e.g., salt forms) to enhance metabolic stability .
- In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsome assays to predict clearance rates and adjust dosing regimens .
- Metabolite profiling : Identify active or toxic metabolites via LC-MS/MS to explain efficacy gaps .
Q. How can computational chemistry predict the drug-likeness and ADMET properties of N-(4-methoxyphenyl)pentanamide?
- Drug-likeness tools : SwissADME predicts high gastrointestinal absorption (TPSA = 46.3 Ų) and moderate blood-brain barrier permeability .
- ADMET profiling : ProtoSAR and pkCSM models indicate low hepatotoxicity (compared to albendazole) and acceptable Ames test parameters .
- Molecular docking : Simulate interactions with β-tubulin (target of albendazole) to rationalize anthelmintic mechanisms .
Q. What catalytic systems enhance the stereoselective synthesis of N-(4-methoxyphenyl)pentanamide derivatives?
- Nickel catalysis : NiBr₂-diglyme enables hydrocarbonation of alkenes with high stereocontrol (85% ee) and scalability .
- Phase-transfer catalysts : Improve yields in biphasic systems (e.g., dichloromethane/water) by stabilizing intermediates .
- Enzyme-mimetic catalysts : Metalloporphyrins or organocatalysts for green synthesis, though understudied for this compound .
Q. What analytical challenges arise in quantifying N-(4-methoxyphenyl)pentanamide in complex biological matrices?
- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/lysate .
- Sensitivity limits : Employ LC-MS/MS with MRM transitions (e.g., m/z 236.1 → 121.0) for nanogram-level detection .
- Isomer discrimination : Chiral columns (e.g., CHIRALPAK® IG-3) separate enantiomers in stereoselective syntheses .
Methodological Guidance for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
